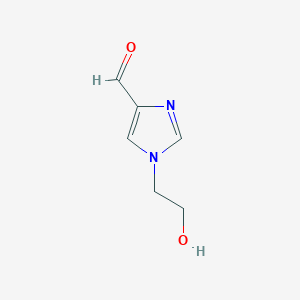
1-(2-Hydroxyethyl)imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Hydroxyethyl)imidazole-4-carbaldehyde” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white to light yellow solid with a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts .Chemical Reactions Analysis
In organic synthesis, “1-(2-Hydroxyethyl)imidazole-4-carbaldehyde” serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis
“1-(2-Hydroxyethyl)imidazole-4-carbaldehyde” is a white to light yellow solid . It has a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
1-(2-Hydroxyethyl)imidazole-4-carbaldehyde has potential applications in drug delivery systems due to its structural similarity to biologically active imidazole derivatives. Imidazole rings are present in many pharmaceuticals and can interact with biological systems effectively . The hydroxyethyl group could be utilized to modify the solubility or the drug release characteristics, making it a valuable compound for designing new drug delivery mechanisms.
Tissue Engineering
In tissue engineering, this compound could be used to synthesize scaffolds that support cell growth. Its ability to form hydrogels, which are networks of polymer chains that can retain water, makes it a candidate for creating environments that mimic natural tissue . These hydrogels can be used as matrices for cell attachment and proliferation, aiding in tissue regeneration.
Biosensors
The imidazole ring of 1-(2-Hydroxyethyl)imidazole-4-carbaldehyde can be functionalized to create biosensors. Due to its electron-rich nature, it can be involved in electron transfer processes, which are essential for the detection of biological molecules . This makes it a promising material for the development of sensitive and selective biosensors.
Hydrogel Formulation
Hydrogels formulated with this compound can absorb significant amounts of water, making them useful in various applications, including wound healing, drug delivery, and as contact lenses . The hydrophilic nature of the compound contributes to the hydrogel’s ability to maintain a moist environment, which is beneficial for healing and drug release.
Catalysis
1-(2-Hydroxyethyl)imidazole-4-carbaldehyde can serve as a ligand in catalytic systems due to the presence of the imidazole ring, which can coordinate with metals . This coordination can enhance the reactivity of the catalytic system, making it useful in various chemical transformations, including organic synthesis and polymerization processes.
Organic Synthesis
As a building block in organic synthesis, this compound’s aldehyde group and imidazole ring make it a versatile precursor for synthesizing complex organic molecules . It can undergo various chemical reactions, including condensation, cycloaddition, and nucleophilic addition, leading to a wide range of heterocyclic compounds.
Safety and Hazards
Handling “1-(2-Hydroxyethyl)imidazole-4-carbaldehyde” requires strict safety measures due to potential skin, eye, and respiratory irritation, as well as sensitization and long-term health risks . Therefore, proper safety protocols such as wearing protective equipment, working in well-ventilated areas, and following appropriate storage and disposal procedures are crucial .
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-2-1-8-3-6(4-10)7-5-8/h3-5,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXICFHDKHRNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCO)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde | |
CAS RN |
1692189-84-6 |
Source


|
| Record name | 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B2873593.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2873595.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2873596.png)
![(E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine](/img/structure/B2873597.png)
![1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873598.png)
![6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2873601.png)

![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)

![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)
